2''-O-Acetylsaikosaponin a
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’'-O-Acetylsaikosaponin a involves several steps, starting from the extraction of saikosaponins from Bupleurum species. The process typically includes:
Extraction: The roots of Bupleurum species are subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography.
Industrial Production Methods: Industrial production of 2’'-O-Acetylsaikosaponin a follows similar steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are employed for efficient purification and characterization .
Chemical Reactions Analysis
Types of Reactions: 2’'-O-Acetylsaikosaponin a undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetyl group, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in the presence of pyridine.
Major Products: The major products formed from these reactions include various derivatives of saikosaponins with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2’'-O-Acetylsaikosaponin a involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.
Immunomodulatory: It modulates the immune response by affecting the proliferation and activation of T cells.
Antiviral: 2’'-O-Acetylsaikosaponin a interferes with viral replication by inhibiting key viral enzymes and proteins.
Comparison with Similar Compounds
2’'-O-Acetylsaikosaponin a is compared with other saikosaponins such as:
Saikosaponin a: Similar in structure but lacks the acetyl group, which may result in different biological activities.
Saikosaponin d: An epimer of saikosaponin a with different stereochemistry at the hydroxyl group, leading to distinct pharmacological properties.
Uniqueness: The presence of the acetyl group in 2’'-O-Acetylsaikosaponin a enhances its lipophilicity and may contribute to its unique biological activities compared to other saikosaponins .
Conclusion
2’'-O-Acetylsaikosaponin a is a compound of significant interest due to its diverse biological activities and potential applications in various fields. Its unique structure and mechanism of action make it a valuable subject for further research and development.
Properties
Molecular Formula |
C44H70O14 |
---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C44H70O14/c1-22-30(49)34(58-37-35(55-23(2)47)32(51)31(50)24(19-45)56-37)33(52)36(54-22)57-29-11-12-39(5)25(40(29,6)20-46)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-53-44)28(48)18-42(41,44)8/h10,14,22,24-37,45-46,48-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34+,35-,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |
InChI Key |
SRKDRDBFLMDBPW-GXPBSCBUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)OC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)OC(=O)C)O |
Origin of Product |
United States |
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